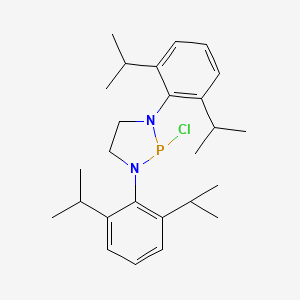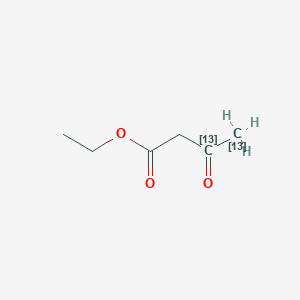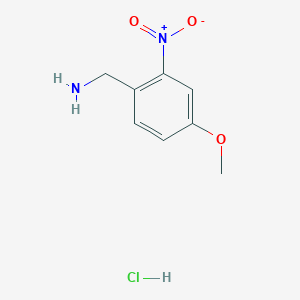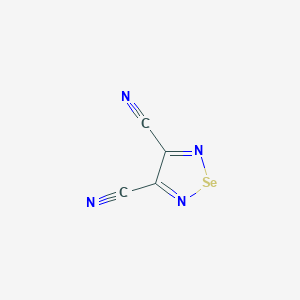
2-Iodo-1H-benzoimidazole
Overview
Description
2-Iodo-1H-benzoimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions to form benzimidazole, which can then be iodinated at the second position using iodine or iodine monochloride.
Wallach Synthesis: This involves the oxidative cyclization of o-nitroaniline with aldehydes in the presence of reducing agents like iron powder and formic acid, followed by iodination.
From Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form benzimidazoles, which can then be iodinated.
From Alpha Halo-ketones: Alpha halo-ketones can be cyclized with o-phenylenediamine to form benzimidazoles, followed by iodination.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form various substituted benzimidazoles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products:
- Substituted benzimidazoles with various functional groups depending on the nucleophile used.
- Benzimidazole N-oxides or dihydrobenzimidazoles from oxidation or reduction reactions.
- Coupled products with aryl, alkynyl, or vinyl groups from coupling reactions.
Mechanism of Action
Target of Action
It’s known that imidazole and benzimidazole rings, which are part of the 2-iodo-1h-benzoimidazole structure, are widely utilized by the pharmaceutical industry due to their ability to bind to a variety of therapeutic targets . These compounds exhibit a broad spectrum of bioactivities .
Mode of Action
Imidazole and benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities . The electron-rich environment of these compounds allows them to bind to various therapeutic targets .
Biochemical Pathways
Imidazole and benzimidazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole and benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Scientific Research Applications
2-Iodo-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
- 2-Chloro-1H-benzoimidazole
- 2-Bromo-1H-benzoimidazole
- 2-Fluoro-1H-benzoimidazole
Comparison:
- Reactivity: 2-Iodo-1H-benzoimidazole is more reactive in substitution and coupling reactions compared to its chloro, bromo, and fluoro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
- Biological Activity: The introduction of an iodine atom can enhance the biological activity of benzimidazoles, making this compound potentially more effective as an antimicrobial and anticancer agent.
- Applications: While all these compounds are used in similar applications, the unique properties of the iodine atom make this compound particularly valuable in research and industrial applications.
Properties
IUPAC Name |
2-iodo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROZRIKRPGMZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476426 | |
| Record name | 2-iodo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27692-04-2 | |
| Record name | 2-iodo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















